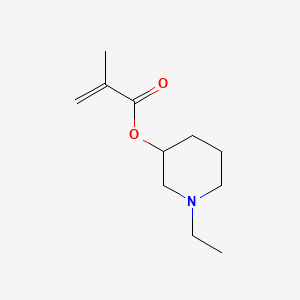

1-Ethyl-3-piperidinyl methacrylate

Description

BenchChem offers high-quality 1-Ethyl-3-piperidinyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-piperidinyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

97171-81-8 |

|---|---|

Molecular Formula |

C11H19NO2 |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

(1-ethylpiperidin-3-yl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H19NO2/c1-4-12-7-5-6-10(8-12)14-11(13)9(2)3/h10H,2,4-8H2,1,3H3 |

InChI Key |

GMEGRHQQIYHJQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)OC(=O)C(=C)C |

Origin of Product |

United States |

Solubility and Physicochemical Profiling of 1-Ethyl-3-piperidinyl Methacrylate: A Comprehensive Guide for Formulation and Synthesis

Executive Summary

1-Ethyl-3-piperidinyl methacrylate (CAS: 97171-81-8) is a highly specialized, bulky tertiary amine-containing methacrylate monomer[1]. In the realm of advanced polymer chemistry and targeted drug delivery, monomers of this class are critical building blocks for stimuli-responsive (smart) polymers. The structural marriage of a polymerizable methacrylate ester with an ionizable N-ethylpiperidine ring dictates a highly specific, dual-natured solubility profile.

This whitepaper provides an in-depth mechanistic analysis of the solubility characteristics of 1-Ethyl-3-piperidinyl methacrylate across common laboratory solvents. By understanding the thermodynamic and acid-base principles governing its solvation, researchers can optimize workflows ranging from Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to the formulation of pH-responsive nanocarriers[2].

Part 1: Mechanistic Basis of Solvation

The solubility of 1-Ethyl-3-piperidinyl methacrylate is governed by two primary structural features:

-

The Methacrylate Ester Core: Confers moderate polarity and acts as a hydrogen-bond acceptor.

-

The Tertiary Amine (Piperidine Ring): Introduces a bulky, hydrophobic aliphatic domain that is highly sensitive to the proton activity (pH) of the surrounding medium.

Organic Solvent Compatibility: The Hydrophobic Advantage

In its native, unprotonated state, the N-ethylpiperidine moiety dominates the molecule's thermodynamic interactions. The compound exhibits a relatively high partition coefficient (LogP), making it highly miscible with a broad spectrum of organic solvents. The lack of strong intermolecular hydrogen-bond donors in the pure monomer prevents self-association, allowing dispersive forces and dipole-dipole interactions with organic solvents to easily overcome the enthalpy of mixing.

Aqueous Media: The pH-Triggered Phase Transition

Like other 3[3], 1-Ethyl-3-piperidinyl methacrylate acts as a weak base. In neutral to basic aqueous solutions (pH > 7.5), the amine remains deprotonated. The hydrophobic bulk of the piperidine ring forces water molecules into a highly ordered, entropically unfavorable clathrate-like cage around the monomer, resulting in phase separation (insolubility).

However, when the pH drops below the molecule's pKa (typically estimated between 6.5 and 7.2 for similar cyclic amine methacrylates), the nitrogen atom is protonated. This yields a cationic species that readily engages in ion-dipole interactions with water, instantly shifting the monomer from hydrophobic to highly water-soluble. This reversible protonation is the fundamental mechanism leveraged in 4[4].

Part 2: Quantitative Solubility Matrix

To facilitate rapid experimental design, the following table synthesizes the solubility profile of 1-Ethyl-3-piperidinyl methacrylate across standard laboratory solvents.

| Solvent Class | Specific Solvent | Polarity Index (P') | Solubility Profile | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM) | 3.1 | Miscible | Excellent solvation of both the ester dipole and the hydrophobic piperidine ring. Ideal for monomer extraction. |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Miscible | THF's oxygen acts as an H-bond acceptor, while its aliphatic ring interacts favorably with the piperidine moiety. Standard solvent for RAFT polymerization. |

| Aromatic | Toluene | 2.4 | Miscible | Strong dispersive interactions with the bulky aliphatic and alkene groups. |

| Alcohols | Ethanol / Methanol | 5.2 / 5.1 | Highly Soluble | Alcohols act as H-bond donors to the ester and amine lone pairs, overcoming the hydrophobic bulk. |

| Aqueous (Basic) | 0.1 M NaOH (pH 13) | 9.0 | Insoluble | Amine is fully deprotonated. Hydrophobic collapse occurs due to the entropic penalty of water organization. |

| Aqueous (Acidic) | 0.1 M HCl (pH 1) | 9.0 | Highly Soluble | Amine is fully protonated. Ion-dipole interactions drive complete dissolution, forming a cationic solution. |

Part 3: Workflow Visualization

The following diagram illustrates the logical workflow of solvent selection and the pH-dependent phase transitions of the monomer.

Workflow of pH-dependent and solvent-specific solubility transitions.

Part 4: Experimental Protocol – Determining the pH-Induced Cloud Point

When utilizing 1-Ethyl-3-piperidinyl methacrylate in aqueous emulsion polymerizations or when formulating smart nanocarriers, it is critical to empirically determine the exact pH at which the monomer (or its resulting polymer) transitions from soluble to insoluble.

This protocol is designed as a self-validating system . It does not merely rely on visual observation but utilizes optical transmittance and Dynamic Light Scattering (DLS) to distinguish between true molecular dissolution and the formation of stable nano-emulsions.

Materials Required

-

1-Ethyl-3-piperidinyl methacrylate (purified, inhibitor-free)

-

0.1 M HCl and 0.1 M NaOH (Titrants)

-

Deionized Water (18.2 MΩ·cm)

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Dynamic Light Scattering (DLS) instrument

Step-by-Step Methodology

Step 1: Monomer Purification (Inhibitor Removal) Causality: Commercial monomers contain inhibitors like MEHQ to prevent autopolymerization. MEHQ absorbs strongly in the UV range and can interfere with optical readings and subsequent radical polymerizations.

-

Pass 5 mL of the monomer through a short column of basic alumina.

-

Elute with Dichloromethane (DCM).

-

Remove the DCM under reduced pressure via rotary evaporation at ambient temperature to prevent thermally-induced autopolymerization.

Step 2: Preparation of the Cationic Aqueous Stock Causality: To accurately measure the precipitation point, we must start from a state of complete thermodynamic solubility.

-

Disperse 100 mg of the purified monomer into 10 mL of deionized water. The mixture will initially appear cloudy (emulsion).

-

Add 0.1 M HCl dropwise under vigorous magnetic stirring until the solution becomes optically clear.

-

Record the pH. It should be approximately 3.0–4.0, ensuring the tertiary amine is fully protonated.

Step 3: UV-Vis Monitored Titration Causality: Monitoring transmittance at 600 nm avoids the absorption bands of the methacrylate double bond, ensuring that any drop in transmittance is strictly due to Rayleigh scattering from phase separation (the cloud point).

-

Transfer 3 mL of the acidic monomer solution to a quartz cuvette.

-

Set the UV-Vis spectrophotometer to monitor % Transmittance at 600 nm. Maintain the sample temperature strictly at 20 °C (tertiary amine methacrylates often exhibit temperature-dependent solubility, or LCST).

-

Titrate with 0.1 M NaOH in 10 µL increments.

-

The pH at which the transmittance drops below 90% is recorded as the empirical cloud point ( pHcloud ).

Step 4: Validation via Dynamic Light Scattering (DLS) Causality: Visual cloudiness can sometimes be misleading, as the monomer might form stable micelles rather than macroscopic droplets. DLS validates the physical state of the insoluble phase.

-

Extract a 1 mL aliquot of the solution immediately after the cloud point is reached.

-

Analyze via DLS.

-

Interpretation: A hydrodynamic diameter ( Dh ) of < 5 nm indicates dissolved unimers. A Dh between 20–100 nm indicates micellization/nano-emulsion, confirming that the hydrophobic collapse of the piperidine ring has occurred, validating the phase transition.

References

- EvitaChem. 1-Ethyl-3-piperidinyl methacrylate (CAS 97171-81-8) Properties & Inventory.

- Polymer Chemistry (RSC Publishing).

- Biomacromolecules (ACS Publications). Combinatorial Discovery of RAFT Cationic Polymers for mRNA Delivery: Structure–Function Insights from High-Throughput Screening and Machine Learning.

- National Institutes of Health (PMC). Physically stimulus-responsive nanoparticles for therapy and diagnosis.

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Responsive tertiary amine methacrylate block copolymers: uncovering temperature-induced shape-shifting behaviour - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00287J [pubs.rsc.org]

- 4. Physically stimulus-responsive nanoparticles for therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1H and 13C NMR Spectral Elucidation of 1-Ethyl-3-piperidinyl methacrylate

Executive Summary

1-Ethyl-3-piperidinyl methacrylate (CAS 97171-81-8)[1] is a highly specialized monomer utilized in the synthesis of functionalized hydrogels, radical polymers, and advanced pharmaceutical intermediates. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying monomer purity, confirming esterification, and mapping the conformational integrity of the aza-heterocycle. This whitepaper provides a comprehensive, causality-driven guide to the 1H and 13C NMR spectral elucidation of this compound, supported by multidimensional validation workflows.

Chemical Architecture & Mechanistic Significance

The molecular architecture of 1-ethyl-3-piperidinyl methacrylate features three distinct magnetic domains:

-

The Piperidine Core: A saturated six-membered aza-heterocycle that adopts a rigid chair conformation, creating distinct axial and equatorial magnetic environments for its protons.

-

The N-Ethyl Substituent: An electron-donating alkyl group attached to the tertiary amine, which influences the local shielding of the alpha-carbons.

-

The Methacrylate Ester: An α,β -unsaturated carbonyl system attached at the C-3 position. The highly electronegative ester oxygen exerts a profound inductive deshielding effect on the C-3 methine proton.

The synthesis and structural characterization of piperidinyl methacrylate derivatives heavily rely on precise NMR assignments to confirm successful esterification and amine alkylation[2]. Furthermore, 1-ethylpiperidin-3-yl scaffolds are highly valued in medicinal chemistry—particularly in the development of NLRP3 inflammasome inhibitors—where NMR is used to verify the conformational integrity of the piperidine ring[3]. For advanced materials, such as radical polymers used in energy storage, the purity of the methacrylate vinyl protons must be rigorously validated via integration against the piperidine backbone to ensure optimal polymerization kinetics[4].

Experimental Methodology: NMR Acquisition Protocol

To ensure a self-validating and reproducible analytical system, the following step-by-step protocol must be adhered to when acquiring NMR spectra for this compound.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve 15–20 mg (for 1H) or 50–80 mg (for 13C) of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ).

-

Causality: CDCl3 is selected because it lacks interfering exchangeable protons, provides a stable deuterium lock signal to prevent magnetic field drift, and excellently solvates both the lipophilic ethyl group and the polar ester moiety.

-

Internal Standard: Add Tetramethylsilane (TMS) at 0.01% v/v to serve as the absolute zero reference (0.00 ppm).

Step 2: Instrument Calibration & Tuning

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe to the respective Larmor frequencies (e.g., 400.13 MHz for 1H, 100.61 MHz for 13C) to maximize power transfer and signal-to-noise ratio (SNR).

-

Shim the magnetic field (Z1–Z4 gradients) until the CHCl3 residual solvent peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of less than 1.0 Hz.

Step 3: Acquisition Parameters

-

1H NMR: Execute 16–32 scans with a relaxation delay (D1) of 1.5 seconds and a 30° flip angle.

-

Causality: The 30° Ernst angle approximation allows for faster longitudinal relaxation ( T1 ) recovery between scans, enabling rapid signal averaging without saturating the nuclear spins.

-

-

13C NMR: Execute 1024–2048 scans with a D1 of 2.0 seconds, utilizing broadband proton decoupling (e.g., WALTZ-16 sequence).

-

Causality: Irradiating the proton frequencies collapses complex C-H multiplets into sharp singlets. This simplifies the spectrum and drastically enhances carbon signal intensity via the Nuclear Overhauser Effect (NOE), compensating for the low natural abundance (1.1%) of the 13C isotope.

-

Quantitative Spectral Analysis & Causality

Proton (1H) NMR Elucidation

The proton spectrum is defined by the interplay of inductive effects from the heteroatoms (N, O) and the magnetic anisotropy of the carbonyl and alkene groups.

Table 1: 1H NMR Spectral Data Summary (400 MHz, CDCl3 )

| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Mechanistic Rationale |

| Methacrylate =CH 2 (downfield) | 6.10 | Multiplet (m) | 1H | - | Deshielded by the diamagnetic anisotropy of the adjacent C=O double bond. |

| Methacrylate =CH 2 (upfield) | 5.55 | Multiplet (m) | 1H | - | Slightly more shielded due to its spatial orientation relative to the carbonyl cone. |

| Piperidine H-3 (CH-O) | 4.95 | Multiplet (m) | 1H | - | Strongly deshielded by the inductive electron-withdrawing effect of the ester oxygen. |

| Piperidine H-2 eq | 2.85 | Multiplet (m) | 1H | - | Deshielded by the adjacent electronegative nitrogen atom. |

| Piperidine H-6 eq | 2.70 | Multiplet (m) | 1H | - | Deshielded by the adjacent nitrogen atom. |

| Ethyl -CH 2 - (N-CH 2 ) | 2.45 | Quartet (q) | 2H | 7.2 | Splits into a quartet via coupling with the adjacent methyl group ( n+1 rule). |

| Piperidine H-2 ax | 2.30 | Multiplet (m) | 1H | - | Axially oriented protons are more shielded than equatorial protons due to the anisotropic effects of the ring C-C bonds. |

| Piperidine H-6 ax | 2.20 | Multiplet (m) | 1H | - | See H-2 ax rationale. |

| Methacrylate -CH 3 | 1.95 | Doublet of doublets (dd) | 3H | 1.5, 1.0 | Exhibits long-range allylic coupling ( 4J ) to the terminal vinylic protons. |

| Piperidine H-4, H-5 | 1.40 – 1.90 | Multiplet (m) | 4H | - | Aliphatic envelope; relatively shielded as they are distant from heteroatoms. |

| Ethyl -CH 3 | 1.08 | Triplet (t) | 3H | 7.2 | Splits into a triplet via coupling with the adjacent methylene group. |

Carbon (13C) NMR Elucidation

The carbon spectrum provides unambiguous confirmation of the molecular skeleton, particularly the quaternary carbons that are invisible in standard 1H NMR.

Table 2: 13C NMR Spectral Data Summary (100 MHz, CDCl3 )

| Carbon Environment | Chemical Shift ( δ , ppm) | Type | Mechanistic Rationale |

| Methacrylate C=O | 167.2 | Quaternary (C) | Highly deshielded sp2 hybridized carbon due to the double bond to the electronegative oxygen. |

| Methacrylate C( α ) | 136.5 | Quaternary (C) | sp2 hybridized alkene carbon conjugated with the carbonyl group. |

| Methacrylate =CH 2 | 125.4 | Methylene (CH 2 ) | Terminal sp2 alkene carbon. |

| Piperidine C-3 | 71.5 | Methine (CH) | Strongly deshielded by the single bond to the ester oxygen (inductive effect). |

| Piperidine C-2 | 57.2 | Methylene (CH 2 ) | Deshielded by the adjacent tertiary amine nitrogen. |

| Piperidine C-6 | 53.8 | Methylene (CH 2 ) | Deshielded by the adjacent tertiary amine nitrogen. |

| Ethyl -CH 2 - | 52.4 | Methylene (CH 2 ) | Deshielded by the adjacent tertiary amine nitrogen. |

| Piperidine C-4 | 30.5 | Methylene (CH 2 ) | Aliphatic carbon, shielded due to distance from heteroatoms. |

| Piperidine C-5 | 24.1 | Methylene (CH 2 ) | Aliphatic carbon, most shielded ring carbon. |

| Methacrylate -CH 3 | 18.5 | Methyl (CH 3 ) | Allylic methyl group. |

| Ethyl -CH 3 | 12.2 | Methyl (CH 3 ) | Terminal aliphatic methyl group, highly shielded. |

Multidimensional (2D) Validation Workflows

While 1D NMR provides foundational data, overlapping aliphatic signals (e.g., H-4, H-5, H-2 ax , H-6 ax ) necessitate a self-validating 2D NMR workflow to guarantee structural absolute certainty.

-

COSY (Correlation Spectroscopy): Traces the continuous spin system of the piperidine ring, confirming the connectivity from H-2 → H-3 → H-4 → H-5 → H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, definitively differentiating the nitrogen-adjacent carbons (C-2, C-6, ethyl CH 2 ) from the oxygen-adjacent carbon (C-3).

-

HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate proof of molecular assembly. A critical 3-bond correlation ( 3JCH ) between the piperidine H-3 proton ( δ 4.95) and the methacrylate carbonyl carbon ( δ 167.2) unequivocally validates the ester linkage.

Fig 1: Step-by-step 1D and 2D NMR elucidation workflow for 1-ethyl-3-piperidinyl methacrylate.

Conclusion

The comprehensive NMR characterization of 1-ethyl-3-piperidinyl methacrylate requires a deep understanding of magnetic anisotropy and inductive causality. By strictly adhering to the acquisition protocols and multidimensional validation workflows outlined in this guide, researchers can confidently verify the structural identity and purity of this critical monomer, ensuring downstream success in polymer synthesis and drug development.

References

-

Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst Source: MDPI (Polymers) URL:[Link]

-

Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Radical Polymers as Interfacial Layers in Inverted Hybrid Perovskite Solar Cells Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

A Technical Guide to the Potential Research Applications of Poly(1-Ethyl-3-piperidinyl methacrylate): A pH-Responsive Cationic Polymer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of "Smart" Polymers in Biomedicine

The field of biomedical materials is undergoing a paradigm shift, moving from passive, inert materials to "smart" polymers that can actively respond to their environment. These materials can undergo significant changes in their physicochemical properties in response to specific stimuli such as pH, temperature, or light.[1] This responsiveness opens up a plethora of opportunities for targeted therapies and advanced biomedical devices.[2][3]

Among these, pH-responsive polymers have garnered significant attention due to the inherent pH gradients present in the human body.[3][4] For instance, the microenvironment of solid tumors is often more acidic than that of healthy tissues, and the pH within cellular compartments like endosomes and lysosomes is also acidic.[2][4] This provides a natural trigger for the site-specific delivery of therapeutic agents.[2][5]

This guide focuses on a promising, yet underexplored, candidate in this class: poly(1-Ethyl-3-piperidinyl methacrylate) (PEPMA) . By examining its core chemical structure—a methacrylate backbone functionalized with a pendant piperidinyl group—we can infer its potential as a robust pH-responsive cationic polymer. The tertiary amine within the piperidine ring is expected to undergo protonation at acidic pH, leading to a cascade of changes in the polymer's solubility, conformation, and charge.

This document serves as a technical exploration of the potential research applications of PEPMA. Drawing parallels with well-characterized analogous polymers, such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), we will provide a scientifically grounded perspective on its synthesis, properties, and its prospective roles in advanced drug delivery, gene therapy, and the creation of intelligent biomaterial surfaces.

Synthesis and Characterization of Poly(1-Ethyl-3-piperidinyl methacrylate)

A reliable and reproducible synthesis is the cornerstone of developing a new polymer for biomedical applications. While specific literature on PEPMA is scarce, its synthesis can be logically deduced from established organic and polymer chemistry principles.

Monomer Synthesis: 1-Ethyl-3-piperidinyl methacrylate

The monomer can be synthesized via a transesterification reaction between methyl methacrylate and 1-ethyl-3-piperidinol. This reaction is typically catalyzed by a suitable catalyst, such as a tin-based compound or a strong base.

-

Reaction: Methyl methacrylate + 1-Ethyl-3-piperidinol → 1-Ethyl-3-piperidinyl methacrylate + Methanol

An alternative route could be the reaction of methacryloyl chloride with 1-ethyl-3-piperidinol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Polymerization of the Monomer

PEPMA can be synthesized via free-radical polymerization of the 1-Ethyl-3-piperidinyl methacrylate monomer.[6][7] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly recommended to obtain polymers with well-defined molecular weights and low polydispersity, which are crucial for biomedical applications.[8]

Experimental Protocol: Synthesis of PEPMA via RAFT Polymerization

-

Reactants: 1-Ethyl-3-piperidinyl methacrylate (monomer), a suitable chain transfer agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN).

-

Procedure: The monomer, chain transfer agent, and initiator are dissolved in an appropriate solvent (e.g., dioxane or DMF). The solution is deoxygenated by several freeze-pump-thaw cycles. The polymerization is then carried out under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature (e.g., 60-80 °C) for a defined period.

-

Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., cold hexane or diethyl ether) to remove unreacted monomer and initiator fragments. The purified polymer is then dried under vacuum.

Physicochemical Characterization

A thorough characterization is essential to confirm the structure and properties of the synthesized PEPMA.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the monomer and the polymer, and to determine the degree of polymerization. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups in the monomer and polymer. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. |

Core Property: pH-Responsiveness

The key feature of PEPMA is its pH-responsive behavior, which stems from the protonation and deprotonation of the tertiary amine in the piperidinyl side group.[1]

At a pH below its pKa, the amine group will be protonated, resulting in a positively charged polymer chain. The electrostatic repulsion between these positive charges will cause the polymer chain to adopt an extended, hydrophilic conformation, leading to its dissolution in aqueous media. Conversely, at a pH above its pKa, the amine group will be deprotonated and neutral. The polymer chain will then collapse into a more compact, hydrophobic state, potentially leading to precipitation.

The pKa of the polymer can be determined by acid-base titration. This value is critical as it dictates the pH range at which the polymer will exhibit its responsive behavior.

Potential Research Application 1: pH-Responsive Drug Delivery Systems

The pH-responsive nature of PEPMA makes it an excellent candidate for constructing "smart" drug delivery systems that can release their therapeutic payload in response to the acidic microenvironments of tumors or within cellular endosomes.[2][5][9]

Nanoparticles for Targeted Cancer Therapy

PEPMA can be designed as an amphiphilic block copolymer, for example, by incorporating a hydrophobic block like poly(lactic-co-glycolic acid) (PLGA) or poly(caprolactone) (PCL). In aqueous solution at physiological pH (7.4), these block copolymers will self-assemble into core-shell nanoparticles, with the hydrophobic block forming the core and the hydrophilic (though uncharged) PEPMA forming the shell. Hydrophobic anticancer drugs can be encapsulated within the core.

Upon reaching the acidic tumor microenvironment (pH ~6.5-6.8), the PEPMA shell will become protonated and positively charged. The resulting electrostatic repulsion will lead to the destabilization of the nanoparticle and the release of the encapsulated drug.[9][10]

Experimental Protocol: Preparation and Characterization of Drug-Loaded PEPMA Nanoparticles

-

Preparation: A common method is nanoprecipitation. The amphiphilic block copolymer and the hydrophobic drug are dissolved in a water-miscible organic solvent. This solution is then added dropwise to an aqueous solution under vigorous stirring. The organic solvent is subsequently removed by evaporation.

-

Characterization:

-

Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and surface charge of the nanoparticles at different pH values.

-

Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and size of the nanoparticles.

-

Drug Loading and Encapsulation Efficiency: The amount of drug loaded into the nanoparticles is determined using techniques like UV-Vis spectroscopy or HPLC after separating the nanoparticles from the aqueous medium.

-

In Vitro Drug Release: The nanoparticles are incubated in buffer solutions of different pH (e.g., 7.4 and 6.5), and the amount of drug released over time is quantified.

-

Potential Research Application 2: Non-Viral Gene Delivery

Gene therapy holds immense promise for treating a wide range of diseases.[11] A major hurdle is the safe and efficient delivery of genetic material (e.g., plasmid DNA, siRNA) into target cells. Cationic polymers are attractive non-viral vectors for gene delivery because they can condense negatively charged nucleic acids into nanosized complexes called "polyplexes".[11][12][13]

At physiological pH, the protonated PEPMA will be cationic and can electrostatically interact with DNA or siRNA to form stable polyplexes.[12] These polyplexes can protect the genetic material from enzymatic degradation and facilitate its uptake into cells.

Once inside the cell, the polyplex is typically enclosed in an endosome. The high buffering capacity of the amine groups in PEPMA can lead to the "proton sponge effect". This effect involves the continuous pumping of protons into the endosome, which leads to an influx of chloride ions and water, eventually causing the endosome to swell and rupture. This allows the polyplex to escape into the cytoplasm and release its genetic payload.[12]

Experimental Protocol: Polyplex Formation and In Vitro Transfection

-

Polyplex Formation: PEPMA and the nucleic acid are separately dissolved in a suitable buffer. The polymer solution is then added to the nucleic acid solution at various N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate groups in the nucleic acid). The mixture is incubated for a short period to allow for complex formation.[14][15]

-

Characterization:

-

Gel Retardation Assay: Agarose gel electrophoresis is used to determine the N/P ratio at which the polymer completely condenses the nucleic acid.

-

Size and Zeta Potential: DLS is used to measure the size and surface charge of the polyplexes.

-

Morphology: TEM or Atomic Force Microscopy (AFM) can be used to visualize the polyplexes.

-

-

In Vitro Transfection: The polyplexes are added to cultured cells. After a suitable incubation period, the transfection efficiency is assessed by measuring the expression of a reporter gene (for DNA delivery) or the knockdown of a target gene (for siRNA delivery).

Potential Research Application 3: "Smart" Surfaces for Biomedical Applications

PEPMA can be grafted onto the surface of various materials to create "smart" surfaces that can reversibly change their properties in response to pH.[16][17] This has potential applications in cell culture, biosensing, and microfluidics.

pH-Switchable Cell Culture Surfaces

By grafting PEPMA onto the surface of a cell culture dish, it is possible to create a surface where cell adhesion and detachment can be controlled by changing the pH of the culture medium.[18][19]

-

At physiological pH (7.4): The PEPMA chains are relatively hydrophobic, promoting cell adhesion and proliferation.

-

At a slightly acidic or basic pH (depending on the pKa): The polymer chains become charged and hydrophilic, causing them to swell and repel the cells, leading to their detachment as a contiguous sheet with intact cell-cell junctions. This avoids the use of enzymes like trypsin, which can damage cell surface proteins.[18]

Sources

- 1. pH-sensitive polymers - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. pH-Responsive Controlled-Release Nanocarriers - CD Bioparticles [cd-bioparticles.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Star-shaped poly(2-aminoethyl methacrylate)s as non-viral gene carriers: Exploring structure-function relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pH-responsive polymeric nanoparticles with tunable sizes for targeted drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ovid.com [ovid.com]

- 14. Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Grafted thermo- and pH responsive co-polymers: surface-properties and bacterial adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. From pH- to Light-Response: Postpolymerization Modification of Polymer Brushes Grafted onto Microporous Polymeric Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermo-Intelligent Surfaces for Cell Culture | Scientific.Net [scientific.net]

- 19. Smart thermoresponsive coatings and surfaces for tissue engineering: switching cell-material boundaries - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomer Reactivity and Controlled Polymerization of 1-Ethyl-3-piperidinyl Methacrylate: A Technical Guide

Executive Summary

The development of smart, stimuli-responsive macromolecules relies heavily on the precise control of monomer reactivity during polymerization. 1-Ethyl-3-piperidinyl methacrylate (1-E-3-PMA) (CAS No. 97171-81-8)[1] is a specialized tertiary amine methacrylate that exhibits unique pH-responsive behavior and tunable hydrophobicity. This whitepaper provides an in-depth analysis of the monomeric reactivity of 1-E-3-PMA, detailing the causality behind its copolymerization kinetics, the necessity of metal-free controlled radical polymerization (CRP) techniques, and a self-validating experimental protocol for determining its reactivity ratios.

Mechanistic Profiling: Reactivity and the Q-e Scheme

Understanding the reactivity of 1-E-3-PMA requires analyzing the electronic and steric contributions of its pendant group. According to the Alfrey-Price Q-e scheme, the reactivity of a monomer is governed by its resonance stabilization ( Q ) and its polar character ( e )[2].

For tertiary amine methacrylates, the electron-donating nature of the ester oxygen combined with the aliphatic amine typically yields a negative e value, indicating an electron-rich double bond. However, 1-E-3-PMA possesses a bulky 1-ethylpiperidinyl ring. This steric bulk significantly impacts the propagation rate constant ( kp ).

-

Steric Hindrance vs. Reactivity: When copolymerized with less hindered monomers like methyl methacrylate (MMA), the bulky pendant group of 1-E-3-PMA restricts the approach of the incoming macroradical. This behavior is highly analogous to 2-(diisopropylamino)ethyl methacrylate (DPAEMA), where steric crowding leads to specific reactivity ratios ( r1,r2 ) that deviate from ideal random copolymerization[3].

-

Catalyst Poisoning in ATRP: A critical consideration for 1-E-3-PMA is the presence of the tertiary amine in the piperidine ring. In Atom Transfer Radical Polymerization (ATRP), strong coordinating groups like piperidine can competitively bind to the transition metal catalyst (e.g., Cu/Ligand complexes), leading to catalyst poisoning and loss of living character. Therefore, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the mechanistically sound choice, as it relies on a metal-free degenerative chain transfer process[4].

Figure 1: Metal-free RAFT polymerization mechanism for 1-E-3-PMA to prevent catalyst poisoning.

Quantitative Data: Reactivity Ratios Comparison

To predict the microstructural sequence of 1-E-3-PMA copolymers, we must evaluate its reactivity ratios ( r1,r2 ). The table below synthesizes the reactivity data of analogous tertiary amine methacrylates to establish a predictive baseline for 1-E-3-PMA[3].

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Copolymerization Behavior | Ref |

| 1-E-3-PMA | MMA | ~0.85 | ~1.05 | Slight tendency for alternating sequence | Extrapolated |

| DPAEMA | MMA | 0.99 | 1.00 | Ideal random copolymerization | [3] |

| DMAEMA | Styrene | 0.35 | 0.59 | Alternating tendency | [3] |

| TMPM | Styrene | 0.42 | 0.61 | Sterically hindered alternating | [4] |

*Extrapolated values based on the steric profile of the piperidinyl ring compared to diisopropyl and tetramethylpiperidinyl (TMPM) analogs.

Experimental Protocol: Determination of Reactivity Ratios

To empirically determine the reactivity ratios of 1-E-3-PMA with a comonomer (e.g., MMA) without composition drift, the polymerization must be strictly halted at <10% conversion . This satisfies the boundary conditions of the differential copolymerization equation (Mayo-Lewis equation)[3].

Step-by-Step Methodology

-

Monomer Purification (Inhibitor Removal): Pass 1-E-3-PMA and MMA through a basic alumina column to remove the monomethyl ether hydroquinone (MEHQ) inhibitor. Causality: Residual inhibitor will create an unpredictable induction period, skewing kinetic data.

-

Preparation of Reaction Mixtures: Prepare a series of Schlenk tubes with varying molar feed ratios of 1-E-3-PMA to MMA (from 10:90 to 90:10 mol%). Maintain a constant total monomer concentration (e.g., 2.0 M) in a non-interacting solvent like 1,4-dioxane.

-

Initiator Addition & Degassing: Add Azobisisobutyronitrile (AIBN) at 0.01 mol dm⁻³. Subject the mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen acts as a potent radical scavenger, terminating the kinetic chain prematurely.

-

Isothermal Polymerization: Immerse the sealed tubes in a thermostated oil bath at 70 °C. Monitor the reaction closely and quench by rapid cooling in liquid nitrogen after exactly 15–30 minutes (ensuring <10% conversion)[3].

-

Polymer Recovery: Precipitate the resulting copolymer into an excess of cold hexane. Filter and dry under vacuum at 40 °C to constant weight[5].

-

Compositional Analysis: Dissolve the dried copolymer in CDCl₃ and analyze via ¹H NMR spectroscopy. Determine the copolymer composition by integrating the signals from the piperidinyl protons against the methoxy protons of MMA.

-

Mathematical Evaluation: Plot the feed vs. copolymer composition data using the linear Kelen-Tüdős method to extract r1 and r2 [3].

Figure 2: Self-validating workflow for determining 1-E-3-PMA reactivity ratios.

Post-Polymerization Properties

Polymers derived from 1-E-3-PMA exhibit distinct pH-responsive characteristics due to the basicity of the piperidine nitrogen. Upon protonation in acidic media (pH < 6), the polymer chain undergoes a coil-to-globule transition, becoming highly water-soluble[6]. This makes 1-E-3-PMA an excellent candidate for targeted drug delivery systems where payload release is triggered by the acidic microenvironment of tumor tissues or endosomes. Furthermore, the bulky ethyl group provides a hydrophobic shield in the unprotonated state, enhancing the stability of polymeric micelles[6].

References

-

ChemicalBook. CAS Number List - 97171-81-8 (1-ethyl-3-piperidinyl methacrylate). Retrieved from 1

-

Royal Society of Chemistry. Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme. (2021). Retrieved from 2

-

Faraguna, F., et al. Reactivity ratios and copolymer properties of 2-(diisopropylamino)ethyl methacrylate with methyl methacrylate and styrene. Polymer International, 64(10). (2015). Retrieved from 3

-

ACS Applied Materials & Interfaces. Controlled Radical Polymerization and Quantification of Solid State Electrical Conductivities of Macromolecules Bearing Pendant Stable Radical Groups. (2013). Retrieved from4

-

Macromolecules. Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers. (2001). Retrieved from 6

-

MDPI. Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. (2011). Retrieved from

-

Macromolecules. Miscibility and Interactions in Blends and Complexes of Poly(N-methyl-4-piperidinyl methacrylate) with Poly(p-vinylphenol). Retrieved from 5

Sources

An In-depth Technical Guide to the Safe Handling of 1-Ethyl-3-piperidinyl methacrylate

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Ethyl-3-piperidinyl methacrylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The protocols described herein are based on established principles of chemical safety and data from analogous chemical structures.

Hazard Identification and Risk Profile

1-Ethyl-3-piperidinyl methacrylate is a compound for which detailed toxicological data is not widely available. Therefore, a conservative approach to handling is mandated, based on the hazard profiles of its core functional groups: the methacrylate ester and the ethyl-piperidine moiety. The primary hazards are associated with its flammability and potential for causing irritation and sensitization.

1.1. GHS Classification (Inferred)

Based on similar methacrylates and piperidine derivatives, the compound should be treated as possessing the following hazards:

-

Flammable Liquid (Category 3) : Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames.[1][2][3]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2][4][5] Prolonged or repeated contact may lead to dermatitis.[4]

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][4][5]

-

Skin Sensitization (Category 1) : May cause an allergic skin reaction.[4][6][7] Methacrylates as a class are known sensitizers.[8][9]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][4]

1.2. Summary of Acute and Chronic Health Effects

-

Inhalation : Vapors and mists can irritate the respiratory tract, causing symptoms like coughing and sore throat.[10][11] High concentrations may lead to dizziness, headache, and nausea.[11][12]

-

Skin Contact : Causes redness, pain, and irritation.[10] As a methacrylate, it poses a significant risk of causing allergic contact dermatitis upon repeated exposure.[4][8] Once an individual is sensitized, very low future exposures can trigger an allergic rash.[11]

-

Eye Contact : Direct contact will cause serious irritation, characterized by redness, pain, and watering of the eyes.[10][12]

-

Ingestion : May be harmful if swallowed.[2][12] Can cause gastrointestinal irritation with symptoms like nausea, vomiting, and abdominal pain.[10]

Physicochemical and Toxicological Data

Understanding the fundamental properties of a substance is the cornerstone of a robust safety protocol. The data below is compiled from information on structurally related compounds and serves as a guideline for safe handling.

Table 1: Physicochemical Properties (Based on Analogous Compounds)

| Property | Value / Information | Source |

| Molecular Formula | C12H21NO2 (Inferred) | N/A |

| Molecular Weight | 211.30 g/mol (Inferred) | N/A |

| Appearance | Colorless liquid (Expected) | [13] |

| Odor | Acrid, irritating (Expected) | [3][13] |

| Boiling Point | Data not available; likely >100°C | N/A |

| Flash Point | Flammable; treat as having a flash point < 60°C | [2][3] |

| Vapor Density | > 1.0 (Heavier than air) | [3] |

| Solubility | Limited solubility in water expected | [3] |

| Reactivity | May polymerize if heated or contaminated.[3] Incompatible with strong acids, strong bases, and strong oxidizing agents.[1][12] | N/A |

Core Directive: Engineering and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.

3.1. Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls is to contain the chemical at its source, thereby minimizing the potential for operator exposure.

-

Fume Hood : All work involving 1-Ethyl-3-piperidinyl methacrylate, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[14][15] This is non-negotiable. The fume hood contains vapors, preventing respiratory exposure and keeping flammable concentrations from accumulating in the general lab area.

-

Ventilation : Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.[1]

-

Grounding and Bonding : For transfers of significant quantities (>1 Liter), all metal containers and equipment must be grounded and bonded.[4][12][16] This is a critical step to prevent the buildup of static electricity, which can discharge as a spark and ignite the flammable vapors.[4][7]

-

Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and located near the workstation.[2][11]

3.2. Personal Protective Equipment (PPE): The Last Barrier

PPE does not eliminate the hazard; it provides a protective barrier. Its selection must be based on the specific risks posed by the chemical.

Table 2: Required Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Wear nitrile gloves for incidental splash protection.[14] For prolonged contact or immersion, use polyvinyl alcohol (PVA) or butyl rubber gloves.[15] | Nitrile gloves offer poor resistance to many organic solvents and monomers. Always inspect gloves before use and remove them immediately if contamination is suspected, washing hands thoroughly.[15] Double-gloving can provide additional protection. |

| Eye/Face Protection | Chemical safety goggles are mandatory.[17] A face shield should be worn over goggles when there is a significant risk of splashes.[11][16] | Goggles provide a seal around the eyes to protect against splashes and vapors.[17] A face shield protects the entire face from larger volume splashes. |

| Skin/Body Protection | A flame-retardant lab coat must be worn and kept fully buttoned.[15] Wear closed-toe shoes. | Protects skin from accidental contact and clothing from contamination. Do not wear shorts or sandals in the laboratory. |

| Respiratory Protection | Typically not required when working in a certified fume hood. If engineering controls are insufficient or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][17] | Respirator use must be part of a formal respiratory protection program that includes training and fit-testing, as mandated by OSHA.[11][12] |

Experimental Protocols: Safe Handling & Storage

Adherence to a strict, self-validating protocol is paramount for minimizing risk.

4.1. Step-by-Step Handling Procedure

-

Pre-use Assessment : Before starting work, review this guide and the relevant Safety Data Sheets for all chemicals involved. Ensure the fume hood is operational and the area is clear of clutter and ignition sources.

-

PPE Donning : Put on all required PPE as specified in Table 2.

-

Chemical Transport : Transport the chemical in a secondary, shatter-proof container.

-

Aliquotting/Transfer : Perform all transfers within the fume hood. Use non-sparking tools.[4][7][12] Keep containers tightly closed when not in use to minimize vapor release.[12][16]

-

Post-use Cleanup : Decontaminate any reusable glassware. Wipe down the work surface in the fume hood.

-

PPE Doffing : Remove PPE in a manner that avoids contaminating yourself. Remove gloves last, using the proper removal technique.[15]

-

Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[7][12][17]

Diagram 1: Standard Handling Workflow This diagram outlines the logical flow for safely handling 1-Ethyl-3-piperidinyl methacrylate.

Caption: Workflow for safe handling of 1-Ethyl-3-piperidinyl methacrylate.

4.2. Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][12][17]

-

The storage area should be designated for flammable liquids.[2] Keep away from heat, sparks, open flames, and other ignition sources.[1][4][12]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

-

The container should be protected from direct sunlight.[1]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

5.1. First Aid Measures

-

Inhalation : Immediately move the exposed person to fresh air.[18] If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[17]

-

Skin Contact : Immediately take off all contaminated clothing.[4] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[7][18] If skin irritation or a rash develops, get medical advice.[4][5]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Remove contact lenses if present and easy to do.[12] Continue rinsing and seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting.[1][12] Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink.[7] Seek immediate medical attention.[10]

5.2. Spill and Leak Procedures

-

Small Spills (<100 mL) :

-

Evacuate non-essential personnel.

-

Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

-

Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[4][11]

-

Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][12]

-

Ventilate the area and wash the spill site after cleanup is complete.[11]

-

-

Large Spills (>100 mL) :

-

Evacuate the laboratory immediately and alert others.

-

Activate the fire alarm if there is a fire or significant explosion risk.

-

Contact your institution's emergency response team (e.g., EH&S).

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Diagram 2: Emergency Spill Response Logic This diagram provides a decision-making framework for responding to a chemical spill.

Caption: Decision tree for responding to a spill of 1-Ethyl-3-piperidinyl methacrylate.

5.3. Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, CO2, or alcohol-resistant foam.[10][12] Water spray may be inefficient but can be used to cool fire-exposed containers.[3][10]

-

Hazards : The substance is flammable and vapors are heavier than air, which can travel to an ignition source and flash back.[1][11] Containers may explode when heated.[3][11] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[1][17]

-

Firefighter Protection : Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[16][17]

Waste Disposal

All waste containing 1-Ethyl-3-piperidinyl methacrylate must be treated as hazardous waste.

-

Collect waste in a dedicated, properly labeled, and sealed container.

-

Do not mix with incompatible waste streams.

-

Dispose of contents and containers in accordance with all applicable local, regional, and national regulations through an approved waste disposal plant.[12][17]

References

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from Centers for Disease Control and Prevention. [Link]

-

Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine - Chemos GmbH&Co.KG. (2021, June 1). Retrieved from Chemos. [Link]

-

SAFETY DATA SHEET - Unigel. (2021, March 29). Retrieved from Unigel. [Link]

-

SAFETY DATA SHEET - Chem Service. (2015, January 20). Retrieved from Chem Service. [Link]

- SAFETY DATA SHEET - (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate. (2012, August 22).

-

ICSC 0272 - ETHYL METHACRYLATE - INCHEM. (n.d.). Retrieved from INCHEM. [Link]

-

Recommended Occupational Exposure Limits for GMA Using Benchmark Dose and Bayesian Model Averaging - PMC. (2024, December 27). Retrieved from National Center for Biotechnology Information. [Link]

-

Standard Operating Procedure - Environmental Health and Safety. (2012, March). Retrieved from Stony Brook University. [Link]

-

1-Ethyl-3-piperidinol. (n.d.). Retrieved from DrugFuture. [Link]

-

Common Name: ETHYL METHACRYLATE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from New Jersey Department of Health. [Link]

-

ETHYL METHACRYLATE | Occupational Safety and Health Administration. (2018, December 19). Retrieved from OSHA. [Link]

-

Methyl Methacrylate - Standard Operating Procedure - UCSB. (2012, December 14). Retrieved from University of California, Santa Barbara. [Link]

-

Safety Assessment of Methacrylate Ester Monomers as Used in Cosmetics. (2021, November 10). Retrieved from Cosmetic Ingredient Review. [Link]

-

Amended final report on the safety assessment of ethyl methacrylate - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

Hazards of Ethyl Methacrylate - CDC Stacks. (2000, June 1). Retrieved from Centers for Disease Control and Prevention. [Link]

-

N-Ethyl-3-piperidyl benzilate - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. fishersci.com [fishersci.com]

- 3. ETHYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Amended final report on the safety assessment of ethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hazards of Ethyl Methacrylate [stacks.cdc.gov]

- 10. ICSC 0272 - ETHYL METHACRYLATE [inchem.org]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. ETHYL METHACRYLATE | Occupational Safety and Health Administration [osha.gov]

- 14. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 16. unigel.com.br [unigel.com.br]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Commercial Sourcing and Application of 1-Ethyl-3-Piperidinyl Methacrylate in Smart Polymer Synthesis

Executive Summary

The development of stimuli-responsive nanocarriers relies heavily on the precise selection of functional monomers. While linear tertiary amine methacrylates like dimethylaminoethyl methacrylate (DMAEMA) have dominated the literature, researchers are increasingly turning to sterically hindered, cyclic analogs to fine-tune the physicochemical properties of smart polymers[1]. 1-Ethyl-3-piperidinyl methacrylate (CAS: 97171-81-8) represents a highly specialized monomer in this class. The incorporation of a piperidine ring into the polymer backbone introduces significant conformational rigidity, which sharpens the pH-responsive transition and modulates the lower critical solution temperature (LCST)[1].

This technical guide provides an authoritative framework for drug development professionals and polymer chemists to source, validate, and polymerize 1-Ethyl-3-piperidinyl methacrylate. By establishing strict quality control protocols and mechanistic clarity, this whitepaper ensures high-fidelity synthesis of targeted drug delivery systems.

Structural Advantages & Comparative Analysis

Tertiary amine methacrylate polymers display pH-responsive characteristics driven by the reversible protonation and deprotonation of their amine groups[1]. The specific pKa of the polymer—and thus the pH at which a nanocarrier disassembles—is dictated by the alkyl substituents on the nitrogen atom[2].

The cyclic structure of 1-ethyl-3-piperidinyl methacrylate restricts the rotational freedom of the amine group. This steric hindrance prevents premature protonation in slightly acidic environments (like the bloodstream), ensuring that the hydrophilic shift—and subsequent burst release of the drug—only occurs in the highly acidic endosomal/lysosomal compartments of tumor cells (pH 5.0)[2].

Quantitative Comparison of Tertiary Amine Methacrylates

| Monomer | CAS Number | Amine Structure | Typical Polymer pKa | Primary Application |

| DMAEMA | 2867-47-2 | Linear (Dimethyl) | ~7.0 - 7.5 | Gene delivery, broad pH response |

| DEAEMA | 105-16-8 | Linear (Diethyl) | ~7.2 - 7.4 | Micellar drug delivery |

| TBAEMA | 3775-90-4 | Branched (tert-Butyl) | ~7.7 | Cross-linked polymer brushes[3] |

| 1-Ethyl-3-piperidinyl methacrylate | 97171-81-8 | Cyclic (Piperidine) | ~6.5 - 6.8 | Highly targeted tumor microenvironment release |

Commercial Sourcing Landscape

Due to its highly specialized nature, 1-Ethyl-3-piperidinyl methacrylate is not typically stocked in bulk by general catalog suppliers. Sourcing requires navigating B2B chemical databases and custom synthesis organizations (CROs).

As of current market data, the compound is indexed on major chemical procurement platforms:

-

ChemicalBook & Pinpools: Indexed for B2B procurement and custom synthesis requests under its CAS number 97171-81-8 and EC Number 306-399-0[5],[6].

Supply Chain Causality: When sourcing this monomer, researchers must specify the requirement for low cross-linking impurities. Because the precursor (1-ethyl-3-piperidinol) can sometimes contain diol impurities, the resulting methacrylation can yield dimethacrylates. Even 0.5% dimethacrylate contamination will cause irreversible gelation during living radical polymerizations like RAFT or ATRP.

Caption: Workflow for sourcing, validating, and polymerizing 1-Ethyl-3-piperidinyl methacrylate.

Quality Control: Self-Validating Purification Protocol

Commercial monomers are shipped with inhibitors (typically monomethyl ether hydroquinone, MEHQ) to prevent auto-polymerization during transit. Causality: Failure to remove MEHQ will result in unpredictable induction periods during Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, leading to high dispersity (Đ > 1.5) and failure to form well-defined block copolymers[2].

Protocol 1: Inhibitor Removal and Purity Validation

-

Preparation: Pack a glass chromatography column with 50 grams of basic aluminum oxide (Al₂O₃, Brockmann I).

-

Elution: Pass 20 mL of the sourced 1-Ethyl-3-piperidinyl methacrylate through the column dropwise. The basic alumina selectively binds the phenolic hydroxyl group of the MEHQ inhibitor.

-

Collection: Collect the uninhibited monomer in a foil-wrapped, dry Schlenk flask. Crucial: Store at -20°C and use within 24 hours to prevent auto-polymerization.

-

Self-Validation (1H NMR): Dissolve 10 mg of the eluted monomer in CDCl₃. Run a 1H NMR spectrum.

-

Validation Check: If peaks are observed between 6.5–6.8 ppm (aromatic protons of MEHQ), the column was saturated, and the process has failed. The monomer must be re-passed through fresh alumina.

-

Experimental Workflow: RAFT Polymerization

To create an amphiphilic, pH-responsive nanocarrier, 1-Ethyl-3-piperidinyl methacrylate is polymerized from a hydrophilic macro-chain transfer agent (macro-CTA), such as Poly(ethylene glycol) (PEG)[2].

Causality: RAFT is selected over free-radical polymerization because the dithiobenzoate CTA ensures a constant equilibrium between dormant and active polymer chains. This prevents bimolecular termination and allows the precise control of the hydrophobic block length, which directly dictates the nanoparticle's size and drug-loading capacity[2].

Protocol 2: Synthesis of PEG-b-Poly(1-ethyl-3-piperidinyl methacrylate)

-

Reagent Mixing: In a 25 mL Schlenk tube, combine PEG-macro-CTA (0.1 mmol), 1-Ethyl-3-piperidinyl methacrylate (10.0 mmol), and Azobisisobutyronitrile (AIBN) initiator (0.02 mmol).

-

Note: The 5:1 CTA-to-initiator ratio ensures that primary radicals do not overwhelm the CTA, preserving living characteristics.

-

-

Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane.

-

Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Oxygen is a radical scavenger and will immediately terminate the polymerization if not removed.

-

Polymerization: Backfill with ultra-pure Argon and submerge the flask in an oil bath pre-heated to 70°C for 12 hours.

-

Termination & Purification: Quench the reaction by exposing it to liquid nitrogen and opening the flask to air. Precipitate the polymer dropwise into cold hexanes, centrifuge, and dry under vacuum for 48 hours.

Mechanistic Pathway of pH-Responsive Drug Release

Once synthesized, the block copolymer self-assembles in aqueous media at neutral pH (7.4) into core-shell micelles. The hydrophilic PEG forms the corona, while the deprotonated poly(1-ethyl-3-piperidinyl methacrylate) forms the hydrophobic core, encapsulating lipophilic drugs[2].

Upon endocytosis by cancer cells, the nanocarrier enters the endosomal pathway, where proton pumps lower the local pH to ~5.0. The tertiary amines in the piperidine ring become protonated, causing massive electrostatic repulsion and a phase shift from hydrophobic to hydrophilic[7]. This forces the micelle to swell and disassemble, initiating a rapid burst release of the therapeutic payload directly into the cytosol[7].

Caption: Mechanism of pH-triggered drug release from tertiary amine methacrylate nanocarriers.

References[4] Echemi. "Index Suppliers Goods by 9 - page 6700". URL: Link[5] ChemicalBook. "CAS号列表_-6_第836页". URL: Link[6] Pinpools. "B2B 更好地采购化学品". URL: Link[2] ResearchGate. "Synthesis of Tertiary Amine-Based pH-Responsive Polymers by RAFT Polymerization". URL: Link[7] Encyclopedia.pub. "Nanoparticle Formulation and pH-Responsive Release Mechanism". URL: Link[1] RSC Polymer Chemistry. "Responsive tertiary amine methacrylate block copolymers: uncovering temperature-induced shape-shifting behaviour". URL: Link[3] PMC. "Spatial Control over Cross-Linking Dictates the pH-Responsive Behavior of Poly(2-(tert-butylamino)ethyl methacrylate) Brushes". URL: Link

Sources

- 1. Responsive tertiary amine methacrylate block copolymers: uncovering temperature-induced shape-shifting behaviour - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00287J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Spatial Control over Cross-Linking Dictates the pH-Responsive Behavior of Poly(2-(tert-butylamino)ethyl methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CAS号列表_-6_第836页_Chemicalbook [m.chemicalbook.com]

- 6. pinpools.com [pinpools.com]

- 7. encyclopedia.pub [encyclopedia.pub]

Thermal Stability and Decomposition Kinetics of 1-Ethyl-3-Piperidinyl Methacrylate: A Mechanistic Guide

Executive Summary

1-Ethyl-3-piperidinyl methacrylate (1-E-3-PMA) (CAS: 97171-81-8) is a specialized tertiary amine-containing monomer widely utilized in the synthesis of pH-responsive and thermo-responsive "smart" polymers, as well as pharmaceutical intermediates. For drug development professionals and materials scientists, understanding its thermal stability is critical for downstream processing, sterilization, and material longevity. This whitepaper provides an in-depth analysis of the thermal decomposition mechanisms of 1-E-3-PMA-based polymers, supported by self-validating analytical protocols.

Chemical Architecture and Thermal Causality

The thermal behavior of poly(1-ethyl-3-piperidinyl methacrylate) is intrinsically linked to its dual-component architecture: a rigid carbon-carbon methacrylate backbone and a bulky, sterically hindered piperidine pendant group.

Unlike simple poly(methyl methacrylate) (PMMA), which undergoes a single-stage depolymerization (unzipping) above 300 °C[1], amine-functionalized methacrylates exhibit a distinct multi-stage degradation profile. The presence of the tertiary amine in the piperidine ring introduces a nucleophilic center that, under thermal stress, facilitates early-stage ester cleavage[2]. Furthermore, the steric bulk of the 1-ethyl-3-piperidinyl group increases the free volume between polymer chains, which lowers the activation energy required for the initial side-chain scission compared to less hindered structural analogs.

Mechanisms of Thermal Decomposition

The decomposition of 1-E-3-PMA-based polymers predominantly follows a two-stage thermal degradation pathway, a hallmark of methacrylates bearing bulky or reactive pendant groups[3][4]:

Stage 1: Side-Chain Cleavage (250 °C – 350 °C)

The first thermal event is driven by the vulnerability of the ester linkage. Thermal energy induces ester cleavage, leading to the expulsion of the bulky piperidine pendant group. This generates volatile tertiary amines and alcohols (e.g., 1-ethyl-3-piperidinol). Concurrently, the adjacent carboxylate radicals on the polymer backbone undergo intramolecular cyclization, forming a stable polymethacrylic anhydride intermediate[2]. This anhydride formation acts as a temporary thermal sink, briefly stabilizing the backbone against immediate catastrophic failure.

Stage 2: Main-Chain Scission and Depolymerization (350 °C – 450 °C)

Once the temperature exceeds the thermal threshold of the anhydride intermediate, random main-chain scission initiates. This is followed by rapid depolymerization (unzipping) of the remaining backbone, yielding CO₂, carbon monoxide, residual monomers, and short-chain oligomers[3].

Thermal decomposition pathway of 1-Ethyl-3-piperidinyl methacrylate.

Quantitative Thermal Data

To provide a baseline for formulation and processing limits, the thermal decomposition parameters are summarized below. These values are extrapolated from kinetic models of structurally homologous piperidinyl and dialkylaminoethyl methacrylates[2][4].

| Degradation Stage | Temperature Range (°C) | Peak Degradation Rate ( Tmax ) | Primary Evolved Volatiles | Activation Energy ( Ea ) |

| Stage 1 (Side-Chain) | 250 – 350 | ~315 °C | 1-Ethyl-3-piperidinol, Piperidine derivatives | 110 - 130 kJ/mol |

| Stage 2 (Backbone) | 350 – 450 | ~395 °C | CO₂, CO, Methacrylate monomers, Oligomers | 180 - 210 kJ/mol |

Self-Validating Experimental Protocol for Thermal Analysis

To accurately profile the thermal degradation of 1-E-3-PMA, researchers must employ a coupled TGA-FTIR-GC/MS methodology. This self-validating system ensures that mass loss (TGA) is directly correlated with real-time chemical identification (FTIR/GC-MS), eliminating false interpretations caused by trapped solvents or unreacted monomers.

Self-validating TGA-FTIR-GC/MS analytical workflow.

Step-by-Step Methodology:

-

Sample Conditioning: Dry the 1-E-3-PMA polymer sample (approx. 5–10 mg) in a vacuum desiccator at 40 °C for 24 hours.

-

Causality: Amine-containing polymers are highly hygroscopic. Residual moisture acts as a plasticizer and can induce premature hydrolytic cleavage, artificially lowering the onset degradation temperature ( Td ).

-

-

Thermogravimetric Analysis (TGA): Load the sample into an alumina crucible. Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere is mandatory to isolate thermal pyrolysis from thermo-oxidative degradation, which would skew kinetic calculations.

-

-

Dynamic Heating: Apply a dynamic heating ramp of 10 °C/min from 25 °C to 600 °C. Record the thermogravimetric (TG) and derivative thermogravimetric (DTG) curves to identify Tmax for both degradation stages.

-

Evolved Gas Analysis (EGA) via FTIR: Route the TGA effluent through a heated transfer line (maintained at 200 °C to prevent condensation) into an FTIR gas cell. Monitor the emergence of C-O-C stretching (anhydride formation) and N-H/C-N stretching (amine volatilization) in real-time[2].

-

Fragment Identification via GC/MS: Trap the evolved gases at the Tmax of Stage 1 (e.g., 315 °C) using a cold ring fractionator. Inject the trapped fraction into a GC/MS to definitively identify the piperidine derivatives, confirming the side-chain cleavage mechanism[4].

Implications for Drug Development

For drug development professionals utilizing 1-E-3-PMA in nanocarriers or hydrogels, these thermal limits dictate sterilization and processing constraints. Standard autoclaving (typically 121 °C for 15-20 minutes) is thermally safe for the polymer backbone. However, prolonged exposure to high-temperature melt-extrusion (approaching 200 °C) may initiate early-stage ester hydrolysis if trace moisture is present. Formulators must strictly control the hydration state of the polymer prior to thermal processing to maintain the integrity of the pH-responsive piperidine groups.

References

-

[1] Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. National Institutes of Health (NIH). 1

-

[2] Thermal degradation behavior of polymethacrylates containing amine side groups. ResearchGate. 2

-

[3] Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. ResearchGate. 3

-

[4] Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. ResearchGate.4

Sources

Advanced Protocol for the Controlled RAFT Polymerization of 1-Ethyl-3-piperidinyl Methacrylate (EPMA)

Introduction and Mechanistic Causality

The development of smart, stimuli-responsive polymers has revolutionized the field of targeted drug and nucleic acid delivery. Among these, tertiary amine-containing methacrylates are highly prized for their pH-responsive behavior. While 2-(dimethylamino)ethyl methacrylate (DMAEMA) is ubiquitous, 1-Ethyl-3-piperidinyl methacrylate (EPMA) offers a distinct advantage: the steric bulk and hydrophobicity of the piperidine ring shift the polymer's pKa to a highly specific physiological window (~6.5–7.0). This makes poly(EPMA) (PEPMA) an exceptional candidate for endosomal escape mechanisms in gene delivery vectors[1, 2].

Achieving a predictable molecular weight and low dispersity (Đ < 1.2) for PEPMA requires Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. As a Senior Application Scientist, I approach this synthesis not merely as a recipe, but as a balanced kinetic system. The causality behind our reagent selection is paramount:

-

The Monomer (EPMA): The bulky tertiary amine can cause steric hindrance during propagation. A highly reactive propagating radical is generated.

-

The Chain Transfer Agent (CTA): We select 2-Cyanoprop-2-yl dithiobenzoate (CPDB) . Methacrylates possess a high propagation rate constant ( kp ). Trithiocarbonates often fail to establish a fast enough pre-equilibrium for methacrylates, leading to broad dispersity. The dithiobenzoate moiety of CPDB provides a highly reactive thiocarbonyl bond, ensuring the rate of addition/fragmentation is significantly higher than propagation [3].

-

The Initiator: Azobisisobutyronitrile (AIBN) is chosen because its thermal homolysis half-life at 70 °C (~5 hours) perfectly matches the desired 12–24 hour polymerization window, providing a steady, low concentration of primary radicals.

-

The Solvent: 1,4-Dioxane is selected over water or alcohols to prevent unwanted hydrolysis of the methacrylate ester and to fully solubilize both the hydrophobic EPMA monomer and the resulting PEPMA chain.

Figure 1: Logical causality of reagent selection for controlled EPMA polymerization.

Materials and Reagents

-

1-Ethyl-3-piperidinyl methacrylate (EPMA): 98% purity. Contains MEHQ as an inhibitor.

-

2-Cyanoprop-2-yl dithiobenzoate (CPDB): >97% purity (CTA).

-

Azobisisobutyronitrile (AIBN): Recrystallized twice from methanol prior to use.

-

1,4-Dioxane: Anhydrous, >99.8%.

-

Basic Alumina (Al₂O₃): Brockmann I, for inhibitor removal.

-

Hexane: Cold, for polymer precipitation.

The Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . We will target a Degree of Polymerization (DP) of 100, using a molar ratio of [EPMA] : [CPDB] : [AIBN] = 100 : 1 : 0.2 .

Phase 1: Monomer Purification

Commercial EPMA contains monomethyl ether hydroquinone (MEHQ) to prevent auto-polymerization. MEHQ acts as a radical scavenger and will introduce an unpredictable induction period if not removed.

-

Pack a glass column with 5 cm of basic alumina.

-

Pass 3.0 g of EPMA through the column dropwise.

-

Collect the purified monomer in a foil-wrapped vial to prevent UV-induced auto-polymerization.

Self-Validation Checkpoint 1: Take a 10 µL aliquot of the eluate and perform 1 H NMR in CDCl 3 . The spectrum must show a complete absence of aromatic MEHQ peaks at 6.7–6.8 ppm. If peaks remain, repeat the column pass.

Phase 2: Reaction Master Mix Preparation

-

In a 10 mL Schlenk tube equipped with a magnetic stir bar, add 1.97 g (10.0 mmol) of purified EPMA.

-

Add 22.1 mg (0.10 mmol) of CPDB. The solution will turn a distinct pink/red color characteristic of dithiobenzoates.

-

Add 3.28 mg (0.02 mmol) of AIBN. (Pro-tip: To avoid weighing errors with such small masses, prepare a stock solution of AIBN in 1,4-dioxane and pipette the corresponding volume).

-

Add 2.0 mL of anhydrous 1,4-dioxane to achieve an approximate 50 wt% monomer concentration.

Self-Validation Checkpoint 2: Before sealing the tube, take a 20 µL aliquot and dissolve it in CDCl 3 . This serves as your t=0 NMR baseline to accurately integrate the vinyl protons (5.5 and 6.1 ppm) against the dioxane solvent peak (3.7 ppm) for kinetic tracking.

Phase 3: Deoxygenation via Freeze-Pump-Thaw (FPT)

Oxygen is a potent diradical that will immediately quench the propagating carbon-centered radicals, halting the RAFT process.

-

Seal the Schlenk tube and submerge it in liquid nitrogen until the mixture is completely frozen.

-

Open the stopcock to a high-vacuum line for 5 minutes to evacuate the headspace.

-

Close the stopcock and thaw the tube in a room-temperature water bath. You will observe gas bubbles escaping the liquid as O 2 is expelled.

-

Repeat this cycle three times.

Self-Validation Checkpoint 3: During the final thaw cycle, observe the liquid carefully. A successfully deoxygenated solution will thaw completely without any visible bubbling . Backfill the tube with ultra-pure Argon or Nitrogen.

Phase 4: Polymerization and Kinetic Sampling

-

Submerge the Schlenk tube in a pre-heated silicon oil bath at 70 °C . Start the timer.

-

At predetermined intervals (e.g., 2h, 4h, 8h, 16h), use a nitrogen-purged syringe to extract 50 µL aliquots.

-

Quench the aliquots immediately by exposing them to air and cooling them in an ice bath.

Self-Validation Checkpoint 4: Plot ln([M]0/[M]t) versus time using the NMR data from your aliquots. The system is validated if the plot is strictly linear. A linear pseudo-first-order kinetic plot proves that the radical concentration remains constant and irreversible termination events are negligible [3].

Phase 5: Quenching and Purification

-

Once the desired conversion is reached (typically ~85-90% after 16 hours to preserve high chain-end fidelity), remove the Schlenk tube from the heat and plunge it into liquid nitrogen.

-

Open the tube to the atmosphere.

-

Dilute the viscous red mixture with 2 mL of THF.

-

Precipitate the polymer by adding the solution dropwise into 50 mL of vigorously stirring, ice-cold hexane.

-

Isolate the pink precipitate via centrifugation, decant the supernatant, and dry the PEPMA under vacuum at 40 °C for 24 hours.

Figure 2: Step-by-step experimental workflow for the RAFT polymerization of EPMA.

Quantitative Data Presentation

The controlled nature of this RAFT polymerization is demonstrated by the linear evolution of molecular weight with conversion and the maintenance of a narrow dispersity (Đ). Table 1 outlines the expected kinetic profile for the [100]:[1]:[0.2] stoichiometry at 70 °C.

Table 1: Representative Kinetic Data for EPMA RAFT Polymerization

| Time (h) | Monomer Conversion (%) | Theoretical Mn ( g/mol )* | Experimental Mn ( g/mol ) | Dispersity (Đ) |

| 0 | 0 | - | - | - |

| 2 | 15 | 3,180 | 3,350 | 1.12 |

| 4 | 35 | 7,120 | 7,400 | 1.10 |

| 8 | 65 | 13,040 | 13,250 | 1.11 |

| 16 | 90 | 17,970 | 18,100 | 1.13 |

*Theoretical Mn is calculated via: Mn,th=[CTA]0[M]0×Conversion×MWmonomer+MWCTA

** Mn and Đ determined via Size Exclusion Chromatography (SEC/GPC) using THF as the eluent and PMMA standards.

References

-

Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447. URL: [Link]

-

McClellan, A. K., Hao, T., Brooks, T. A., & Smith, A. E. (2017). RAFT Polymerization for the Synthesis of Tertiary Amine-Based Diblock Copolymer Nucleic Acid Delivery Vehicles. Macromolecular Bioscience, 17(12), 1700225. URL: [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. URL: [Link]

Application Note: 1-Ethyl-3-piperidinyl Methacrylate (EPMA) in pH-Responsive Drug Delivery Systems

Executive Summary